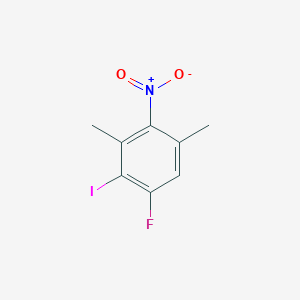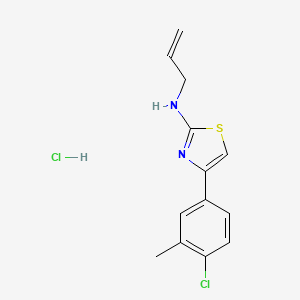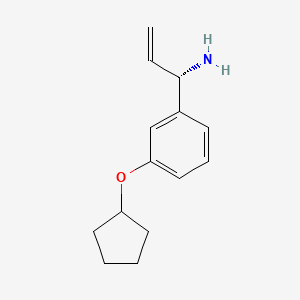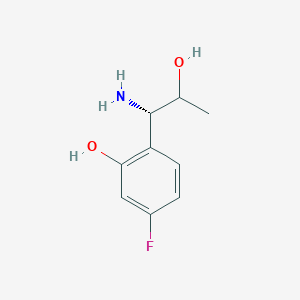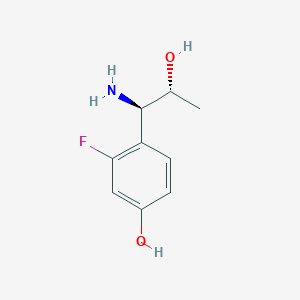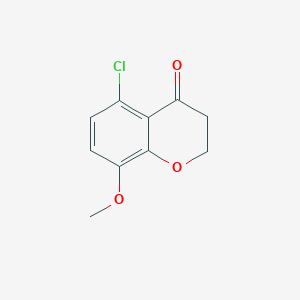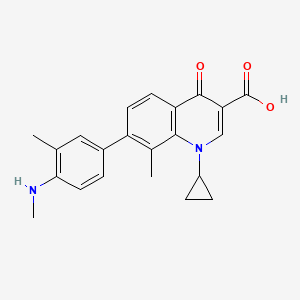methylidene}aminofuran-2-carboxylate](/img/structure/B13057613.png)
(Z)-{[2-(2H-1,3-benzodioxol-5-yl)cyclopropyl](4-methoxyphenyl)methylidene}aminofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-{2-(2H-1,3-benzodioxol-5-yl)cyclopropylmethylidene}aminofuran-2-carboxylate is a complex organic compound characterized by its unique structural features This compound contains a benzodioxole ring, a cyclopropyl group, a methoxyphenyl group, and a furan-2-carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-{2-(2H-1,3-benzodioxol-5-yl)cyclopropylmethylidene}aminofuran-2-carboxylate typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxole ring through a cyclization reaction. Subsequent steps involve the introduction of the cyclopropyl group and the methoxyphenyl group via substitution reactions. The final step includes the formation of the furan-2-carboxylate moiety through esterification reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The process typically includes the use of high-purity reagents and solvents, along with stringent reaction conditions to maximize yield and purity. Advanced purification techniques such as column chromatography and recrystallization are often employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(Z)-{2-(2H-1,3-benzodioxol-5-yl)cyclopropylmethylidene}aminofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.
Scientific Research Applications
Chemistry
In chemistry, (Z)-{2-(2H-1,3-benzodioxol-5-yl)cyclopropylmethylidene}aminofuran-2-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study various biochemical pathways. Its structural features allow it to interact with specific biological targets, making it useful in the study of enzyme mechanisms and receptor-ligand interactions.
Medicine
In medicinal chemistry, (Z)-{2-(2H-1,3-benzodioxol-5-yl)cyclopropylmethylidene}aminofuran-2-carboxylate is investigated for its potential therapeutic properties
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features make it suitable for applications in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (Z)-{2-(2H-1,3-benzodioxol-5-yl)cyclopropylmethylidene}aminofuran-2-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to the activation or inhibition of specific biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-{2-(2H-1,3-benzodioxol-5-yl)cyclopropylmethylidene}aminofuran-2-carboxylate shares structural similarities with other benzodioxole-containing compounds, such as safrole and piperonyl butoxide.
- It also resembles other cyclopropyl-containing compounds, such as cyclopropylamine and cyclopropylcarbinol.
Uniqueness
What sets (Z)-{2-(2H-1,3-benzodioxol-5-yl)cyclopropylmethylidene}aminofuran-2-carboxylate apart is its combination of structural features, including the benzodioxole ring, cyclopropyl group, methoxyphenyl group, and furan-2-carboxylate moiety. This unique combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C23H18NO6- |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
3-[[[2-(1,3-benzodioxol-5-yl)cyclopropyl]-(4-methoxyphenyl)methylidene]amino]furan-2-carboxylate |
InChI |
InChI=1S/C23H19NO6/c1-27-15-5-2-13(3-6-15)21(24-18-8-9-28-22(18)23(25)26)17-11-16(17)14-4-7-19-20(10-14)30-12-29-19/h2-10,16-17H,11-12H2,1H3,(H,25,26)/p-1 |
InChI Key |
WNRCKPRMVXAEDG-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NC2=C(OC=C2)C(=O)[O-])C3CC3C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethyl-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13057536.png)
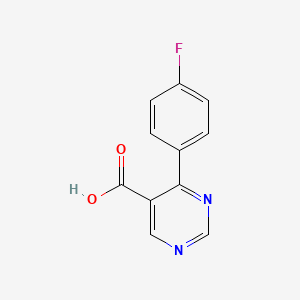
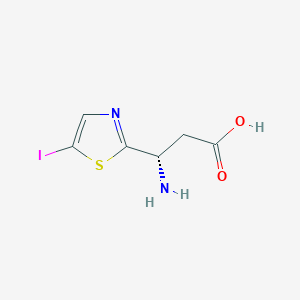
![tert-Butyl7-amino-6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13057559.png)
